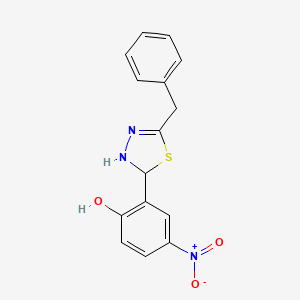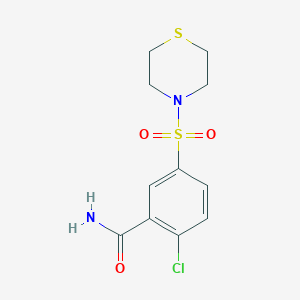![molecular formula C19H19N3O3 B6022150 N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6022150.png)
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as APIM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the isoindolinone family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the inhibition of the interaction between the DNA repair protein, poly(ADP-ribose) polymerase 1 (PARP-1), and the DNA damage response protein, XRCC1. This interaction is critical for the repair of DNA damage, and inhibition of this interaction leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is that it is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the laboratory. However, one limitation is that it has limited solubility in water, which may make it difficult to use in certain experimental systems.
未来方向
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of the PARP-1/XRCC1 interaction, which may have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
合成方法
The synthesis of N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-aminobenzoyl chloride and 2-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then further reacted with acetic anhydride to form the final product, this compound.
科学研究应用
N-[4-(acetylamino)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(22-11-14-5-3-4-6-17(14)19(22)25)18(24)21-16-9-7-15(8-10-16)20-13(2)23/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUBNNHXHWDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B6022072.png)
![2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022075.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B6022085.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6022101.png)

amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6022117.png)

![N-({1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6022136.png)
![1-[3-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022144.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6022147.png)
![{3-(2,4-difluorobenzyl)-1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}methanol](/img/structure/B6022153.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B6022160.png)
![3-fluoro-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6022173.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6022180.png)